
2-Propanol, 1,1'-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1,1’-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- is a complex organic compound that features a triazine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,1’-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- typically involves the reaction of 6-amino-1,3,5-triazine with 2-propanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and quality. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction parameters .
化学反応の分析
Types of Reactions
2-Propanol, 1,1’-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The triazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH being critical factors .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
2-Propanol, 1,1’-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Propanol, 1,1’-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- involves its interaction with specific molecular targets. The triazine ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can influence biochemical pathways, leading to the desired effects .
類似化合物との比較
Similar Compounds
2-Amino-1-propanol: Shares a similar structure but lacks the triazine ring.
2-Amino-2-methyl-1-propanol: Another related compound with a different substitution pattern on the propanol backbone.
Uniqueness
The uniqueness of 2-Propanol, 1,1’-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- lies in its triazine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
特性
CAS番号 |
85136-78-3 |
|---|---|
分子式 |
C9H18N6O2 |
分子量 |
242.28 g/mol |
IUPAC名 |
1-[[4-amino-6-(2-hydroxypropylamino)-1,3,5-triazin-2-yl]amino]propan-2-ol |
InChI |
InChI=1S/C9H18N6O2/c1-5(16)3-11-8-13-7(10)14-9(15-8)12-4-6(2)17/h5-6,16-17H,3-4H2,1-2H3,(H4,10,11,12,13,14,15) |
InChIキー |
PQCOTUOVSBZONA-UHFFFAOYSA-N |
正規SMILES |
CC(CNC1=NC(=NC(=N1)N)NCC(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)

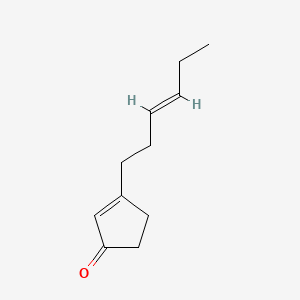

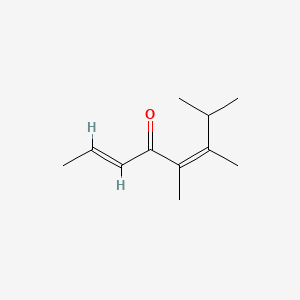
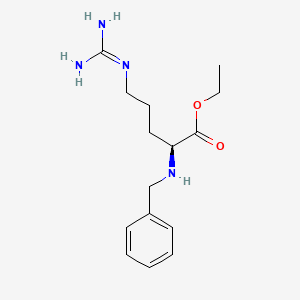
![[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate](/img/structure/B12675130.png)

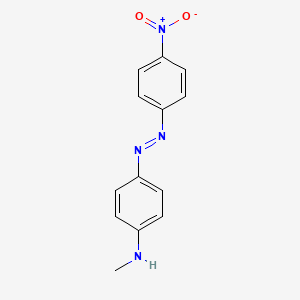
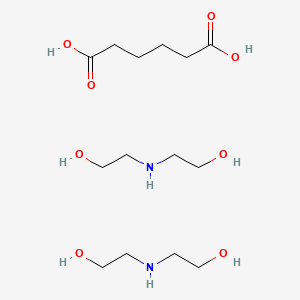

![1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B12675151.png)
